Lipophilicity (XLogP3) Comparison: Butylamino vs. Methylamino and Ethylamino Analogs
The 2-(butylamino)-5-nitrobenzonitrile compound demonstrates significantly higher lipophilicity compared to its methyl and ethyl analogs. This is quantified by the XLogP3 values computed and standardized by PubChem. The butylamino derivative has an XLogP3 of 3.3, which is 1.3 units higher than the methylamino analog (2.0) and 0.9 units higher than the ethylamino analog (2.4) [1][2][3].
Methyl: 2.0; Ethyl: 2.4
Δ +1.3 / +0.9
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-(Methylamino)-5-nitrobenzonitrile: 2.0; 2-(Ethylamino)-5-nitrobenzonitrile: 2.4 |
| Quantified Difference | Δ = +1.3 vs. methyl; Δ = +0.9 vs. ethyl |
| Conditions | Computed property by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity correlates with enhanced membrane permeability and altered distribution profiles, which is a critical selection criterion for applications involving cellular assays or in vivo models.
- [1] PubChem. (2026). XLogP3-AA for 2-(Butylamino)-5-nitrobenzonitrile (CID 17221325). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/17221325 View Source
- [2] PubChem. (2026). XLogP3-AA for 2-(Methylamino)-5-nitrobenzonitrile (CID 13086928). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13086928 View Source
- [3] PubChem. (2026). XLogP3-AA for 2-(Ethylamino)-5-nitrobenzonitrile (CID 12902443). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12902443 View Source
